molecular formula C9H16O2 B008734 Butan-2-yl 3-methylbut-2-enoate CAS No. 109892-46-8

Butan-2-yl 3-methylbut-2-enoate

Cat. No. B008734
M. Wt: 156.22 g/mol
InChI Key: XIUGHTPAQPTLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butan-2-yl 3-methylbut-2-enoate, also known as geranyl isobutyrate, is a chemical compound commonly used in the fragrance and flavor industry. It is a clear, colorless liquid with a fruity, floral scent and is often found in perfumes, soaps, and other cosmetic products. In recent years, scientific research has focused on the potential applications of geranyl isobutyrate in various fields, including medicine and agriculture.

Mechanism Of Action

The mechanism of action of Butan-2-yl 3-methylbut-2-enoate isobutyrate is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and interfering with their metabolic processes. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. In insects, it acts as a repellent by disrupting their olfactory receptors and interfering with their ability to detect host plants.

Biochemical And Physiological Effects

Geranyl isobutyrate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to have anti-inflammatory effects in animal models of inflammation, reducing the production of pro-inflammatory cytokines and markers of oxidative stress. In insects, it has been found to have repellent effects against a variety of pests, including mosquitoes, flies, and aphids.

Advantages And Limitations For Lab Experiments

Geranyl isobutyrate has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. It also has a well-defined chemical structure and is stable under a wide range of conditions, making it easy to handle and store. However, there are also some limitations to its use. It has a relatively short half-life in vivo, meaning that it may not be effective for long-term treatments. In addition, its effects may be dependent on the concentration used, and higher concentrations may be toxic to cells or organisms.

Future Directions

There are many potential future directions for research on Butan-2-yl 3-methylbut-2-enoate isobutyrate. In medicine, it could be further studied for its antimicrobial and anti-inflammatory properties, with the goal of developing new drugs and therapies. In agriculture, it could be explored as a natural alternative to synthetic pesticides, with the potential to reduce environmental damage and improve food safety. In addition, it could be studied for its potential use in the food industry as a natural flavoring agent, with the goal of reducing the use of artificial additives. Further research is needed to fully understand the mechanism of action of Butan-2-yl 3-methylbut-2-enoate isobutyrate and to explore its potential applications in various fields.

Synthesis Methods

Geranyl isobutyrate can be synthesized through a simple esterification reaction between geraniol and isobutyric acid. Geraniol is a natural organic compound found in many essential oils, including rose, lavender, and citronella, while isobutyric acid is a carboxylic acid commonly used in the production of pharmaceuticals and fragrances. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and requires careful temperature control and purification to ensure high yields and purity.

Scientific Research Applications

Geranyl isobutyrate has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, it has been shown to have antimicrobial, antifungal, and anti-inflammatory properties, making it a promising candidate for the development of new drugs and therapies. In agriculture, it has been found to have insecticidal and repellent effects, making it a potential alternative to synthetic pesticides. In addition, it has been studied for its potential use in the food industry as a natural flavoring agent.

properties

CAS RN

109892-46-8

Product Name

Butan-2-yl 3-methylbut-2-enoate

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

butan-2-yl 3-methylbut-2-enoate

InChI

InChI=1S/C9H16O2/c1-5-8(4)11-9(10)6-7(2)3/h6,8H,5H2,1-4H3

InChI Key

XIUGHTPAQPTLFH-UHFFFAOYSA-N

SMILES

CCC(C)OC(=O)C=C(C)C

Canonical SMILES

CCC(C)OC(=O)C=C(C)C

synonyms

SEC-BUTYL 3-METHYLBUT-2-ENOATE

Origin of Product

United States

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